molecular formula C10H5Cl2F3N2O B15318252 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline

6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline

Cat. No.: B15318252
M. Wt: 297.06 g/mol
InChI Key: MBIOZCMTJBHJSH-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline is a chemical compound with the molecular formula C10H5Cl2F3N2O and a molecular weight of 297.06 g/mol It is characterized by the presence of two chlorine atoms, a trifluoroethoxy group, and a quinazoline core structure

Preparation Methods

The synthesis of 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 6,8-dichloroquinazoline with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced using suitable oxidizing or reducing agents. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The trifluoroethoxy group can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.

Scientific Research Applications

6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases where quinazoline derivatives have shown promise.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline can be compared with other quinazoline derivatives, such as:

Properties

Molecular Formula

C10H5Cl2F3N2O

Molecular Weight

297.06 g/mol

IUPAC Name

6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline

InChI

InChI=1S/C10H5Cl2F3N2O/c11-5-1-6-8(7(12)2-5)16-4-17-9(6)18-3-10(13,14)15/h1-2,4H,3H2

InChI Key

MBIOZCMTJBHJSH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)OCC(F)(F)F)Cl)Cl

Origin of Product

United States

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